1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one serves as a key structural element in the development of novel chemical entities for various research applications. Notably, a derivative of this compound, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, has been identified as a potential inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. [] This particular derivative exhibits a high binding affinity for the enzyme, surpassing that of Remdesivir triphosphate, the active form of the antiviral drug Remdesivir. []
The mechanism of action for 1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one and its derivatives varies depending on the specific target and application. For instance, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea is proposed to act as a competitive inhibitor of RdRp in SARS-CoV-2. [] This means it competes with the natural substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site, thereby hindering viral RNA replication. []
The primary application of 1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one derivatives, particularly 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, lies in the development of antiviral agents. [] Its strong binding affinity for SARS-CoV-2 RdRp makes it a promising candidate for further investigation as a potential treatment for COVID-19. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2